Ac-Tyr-OMe H2O
Overview
Description
Acetyl-L-tyrosine methyl ester monohydrate, commonly referred to as Ac-Tyr-OMe H2O, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of an acetyl group attached to the amino group of tyrosine and a methyl ester group attached to the carboxyl group. The molecular formula of this compound is C12H17NO5, and it has a molecular weight of 255.27 g/mol .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ac-Tyr-OMe H2O are largely determined by its structure and chemical composition. It has been found to react with aliphatic peroxyl radicals, which are used as a model for lipid peroxyl radicals . The reaction of this compound with these radicals proceeds via radical hydrogen atom transfer (HAT) from the Cα position .
Cellular Effects
Its interactions with peroxyl radicals suggest that it may influence cellular processes related to oxidative stress and lipid peroxidation .
Molecular Mechanism
The molecular mechanism of this compound involves hydrogen atom transfer (HAT) from the Cα position . In the case of this compound, HAT from the phenolic OH group is the kinetically preferred pathway .
Temporal Effects in Laboratory Settings
Its reactivity with peroxyl radicals suggests that it may have a role in mitigating oxidative damage over time .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. Its reactivity with peroxyl radicals suggests that it may be involved in pathways related to lipid peroxidation and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ac-Tyr-OMe H2O can be synthesized through the esterification of N-acetyl-L-tyrosine. The process typically involves the reaction of N-acetyl-L-tyrosine with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Ac-Tyr-OMe H2O undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides are used in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
Ac-Tyr-OMe H2O has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in studies of protein structure and function due to its ability to mimic natural tyrosine residues.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Ac-Tyr-OMe H2O involves its interaction with various molecular targets and pathways. The compound can be incorporated into peptides and proteins, where it can influence their structure and function. The acetyl and methyl ester groups can modulate the compound’s reactivity and interactions with other molecules. In biological systems, this compound can participate in enzymatic reactions, serving as a substrate or inhibitor for specific enzymes .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-tyrosine amide (N-Ac-Tyr-NH2): Similar structure but with an amide group instead of a methyl ester.
Para-cresol (p-cresol): A related phenolic compound with similar spectroscopic properties.
Uniqueness
Ac-Tyr-OMe H2O is unique due to its combination of acetyl and methyl ester groups, which confer distinct chemical and physical properties. These modifications enhance its solubility and reactivity, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
methyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.H2O/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9;/h3-6,11,15H,7H2,1-2H3,(H,13,14);1H2/t11-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFUTSKWMKEEKA-MERQFXBCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210557-95-2 | |
Record name | L-Tyrosine, N-acetyl-, methyl ester, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210557-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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